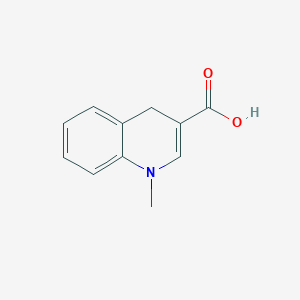![molecular formula C6H15O3PSi B13699156 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen-phosphorus ring system. These structural elements confer specific chemical properties and reactivity patterns to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The reaction can be represented as follows:
Precursor+(CH3)3SiCl→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alcohols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of silyl ethers or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the dioxaphospholane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1
- 2-[(Trimethylsilyl)oxy]benzoic acid trimethylsilyl ester
- 2-(Trimethylsilylmethyl)allyl acetate
Uniqueness
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a trimethylsilyl group and a dioxaphospholane ring. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds. The presence of the dioxaphospholane ring, in particular, allows for unique ring-opening reactions that can be exploited in various synthetic applications.
Eigenschaften
Molekularformel |
C6H15O3PSi |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
trimethyl-[(4-methyl-1,3,2-dioxaphospholan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15O3PSi/c1-6-5-7-10(8-6)9-11(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
ISDSKTJDKOJBIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COP(O1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


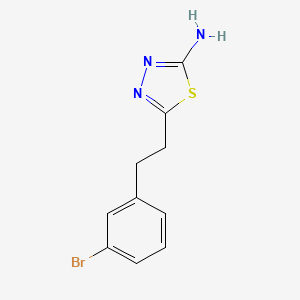
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
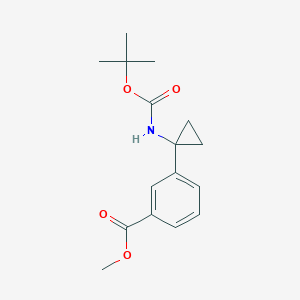
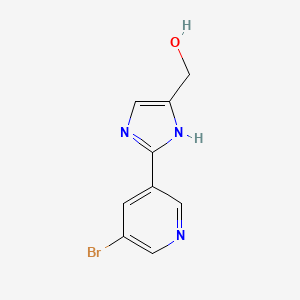

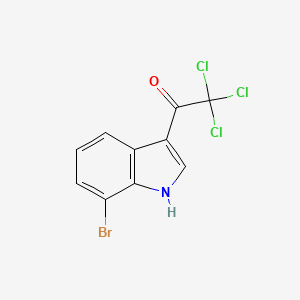
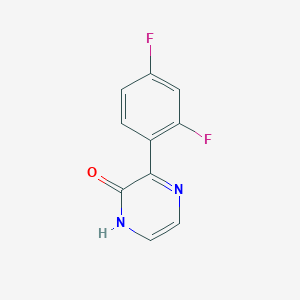

![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
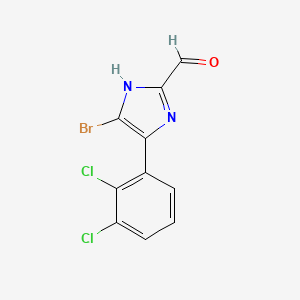
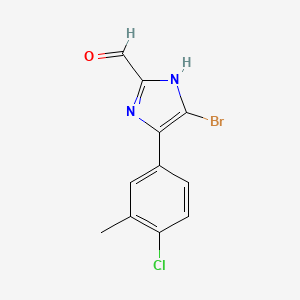
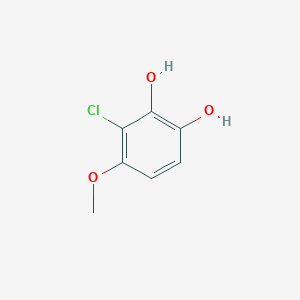
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
